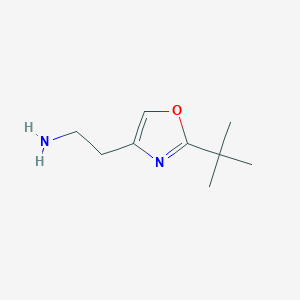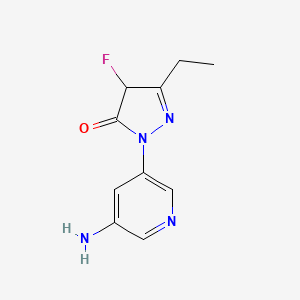![molecular formula C12H13N3O3 B13174852 6-[(Morpholin-4-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B13174852.png)
6-[(Morpholin-4-yl)carbonyl]-1,3-benzoxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Morpholine-4-carbonyl)-1,3-benzoxazol-2-amine is a heterocyclic compound that features a benzoxazole core substituted with a morpholine-4-carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Morpholine-4-carbonyl)-1,3-benzoxazol-2-amine typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Morpholine-4-carbonyl Group: The morpholine-4-carbonyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzoxazole intermediate with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Morpholine-4-carbonyl)-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Morpholine-4-carbonyl chloride in the presence of triethylamine.
Major Products
Oxidation: Oxidized derivatives of the benzoxazole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzoxazole derivatives with various functional groups.
Applications De Recherche Scientifique
6-(Morpholine-4-carbonyl)-1,3-benzoxazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-(Morpholine-4-carbonyl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Morpholine-4-carbonyl)thiazol-2-yl-2-(piperazin-1-yl)acetamide hydrochloride: Similar in structure but contains a thiazole ring instead of a benzoxazole ring.
2-((2-fluoro-3-(morpholine-4-carbonyl)phenyl)amino)thiazol-4(5H)-one: Contains a thiazole ring and a fluoro-substituted phenyl group.
Uniqueness
6-(Morpholine-4-carbonyl)-1,3-benzoxazol-2-amine is unique due to its specific combination of a benzoxazole core and a morpholine-4-carbonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H13N3O3 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
(2-amino-1,3-benzoxazol-6-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H13N3O3/c13-12-14-9-2-1-8(7-10(9)18-12)11(16)15-3-5-17-6-4-15/h1-2,7H,3-6H2,(H2,13,14) |
Clé InChI |
YYGZVPWBWUDERZ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)C2=CC3=C(C=C2)N=C(O3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


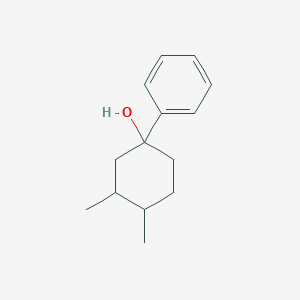


![6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13174798.png)

![{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanol](/img/structure/B13174803.png)
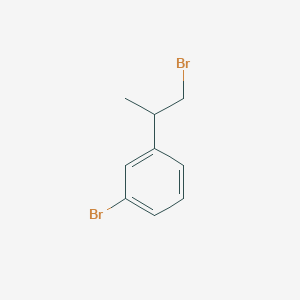

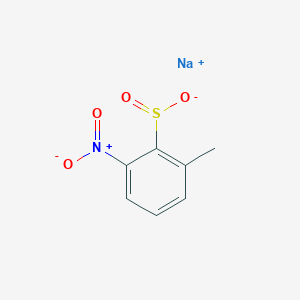
![4-Methyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13174842.png)
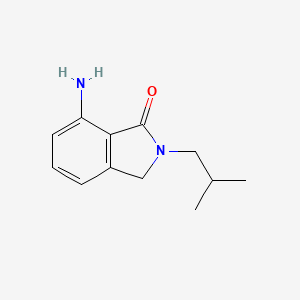
![2-(1-Chlorobutan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13174844.png)
